molecular formula C20H20N4O6S B5542614 1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione

1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione

Cat. No.: B5542614
M. Wt: 444.5 g/mol
InChI Key: MUHPUZUURNVVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione is a useful research compound. Its molecular formula is C20H20N4O6S and its molecular weight is 444.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.11035554 g/mol and the complexity rating of the compound is 801. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ring-Opening/Ring-Closing Protocols : A method involving the ring opening of 3-nitro-4-(phenylsulfonyl)thiophene with amines has been developed, enabling access to N-fused pyrroles through a tandem 1,6-H shift followed by 6π 1,5-electrocyclization. This approach facilitates the synthesis of compounds with both synthetic and biological relevance, indicating a potential pathway for generating derivatives of "1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione" for various applications (Bianchi et al., 2014).

  • Novel Diarylsulphides and Diarylsulphones Synthesis : The synthesis of new diarylsulphides and diarylsulphones containing a quinazol-4-one moiety has been reported, providing insights into the chemical versatility and potential for creating various derivatives that could have implications for the development of novel compounds for scientific research (Abbady et al., 2007).

Biological and Pharmacological Applications

  • Biological Activity Screening : A series of new compounds derived from 1-(4-nitrophenylsulfonyl) piperidine-4-carbohydrazide were synthesized and evaluated for their biological activities. The compounds were tested for BSA binding studies, anti-bacterial, anti-inflammatory, and acetylcholinesterase (AChE) activities, revealing potential pharmacological applications. Molecular docking studies identified active sites responsible for AChE inhibition, suggesting a pathway for further therapeutic applications (Iqbal et al., 2020).

Material Science Applications

  • Square Planar Ni(II) Complexes : Research into square planar Ni(II) complexes involving pyridine-4-carbonyl-hydrazine carbodithioate and other compounds has been conducted. These complexes were characterized and analyzed using various techniques, including IR and single crystal X-ray diffraction. The study provides insights into the structural and electronic properties of these complexes, which could have implications for material science applications (Bharati et al., 2013).

Properties

IUPAC Name

3-[4-(benzenesulfonyl)piperazin-1-yl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6S/c25-19-14-18(20(26)23(19)15-6-8-16(9-7-15)24(27)28)21-10-12-22(13-11-21)31(29,30)17-4-2-1-3-5-17/h1-9,18H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHPUZUURNVVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.